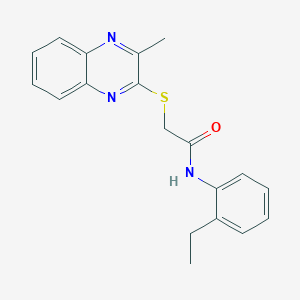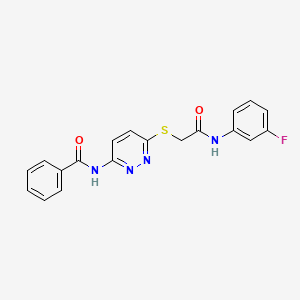
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Drug Discovery
Antiviral drug discovery is a significant area of research, focusing on the identification and development of compounds capable of inhibiting viral replication and proliferation. N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide and its derivatives could potentially be investigated for their antiviral activities, given the interest in similar compounds for treating various viral infections. Compounds with specific modifications have shown promising activities against a range of viruses, underlining the importance of structural-activity relationship studies in optimizing their antiviral properties (De Clercq, 2009).
Anticancer Research
The exploration of this compound derivatives in cancer research is another crucial scientific application. These compounds are examined for their potential to inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of similar compounds have been studied for their ability to selectively inhibit histone deacetylases (HDACs), which play a role in cancer cell growth and survival. The discovery of compounds like MGCD0103 highlights the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008).
Enzyme Inhibition for Therapeutic Applications
A significant area of research involving compounds like this compound is their role as enzyme inhibitors. For example, the inhibition of Aminopeptidase N (APN/CD13), a zinc-dependent enzyme involved in cancer metastasis and angiogenesis, has been a target for anticancer therapy. Studies have identified potent and selective APN inhibitors, providing insights into the enzyme's inhibition as a strategy for cancer therapy (Lee et al., 2020).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening represent essential methodologies in drug discovery, allowing for the identification of compounds with potential biological activities. Compounds derived from or related to this compound have been subjected to these techniques to explore their interactions with various biological targets and assess their antimicrobial and antioxidant activities. This approach aids in understanding the molecular basis of their action and optimizing their therapeutic potential (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their function . The inhibition of these receptors disrupts their signaling pathways, which can lead to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound affects the signaling pathways associated with the TrkA/B/C receptors . These pathways are involved in a variety of cellular processes, including cell survival, growth, and differentiation . By inhibiting these receptors, the compound can disrupt these processes and potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Pharmacokinetics
The compound has been identified as a potential candidate for positron emission tomography (pet) imaging probes , suggesting that it may have favorable physicochemical properties for in vivo applications .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the TrkA/B/C receptors . By inhibiting these receptors, the compound can disrupt the signaling pathways associated with these receptors, leading to changes in cellular processes such as cell growth and differentiation . This can potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Propiedades
IUPAC Name |
N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-7-4-8-15(11-14)21-17(25)12-27-18-10-9-16(23-24-18)22-19(26)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUFVNZCKZEKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
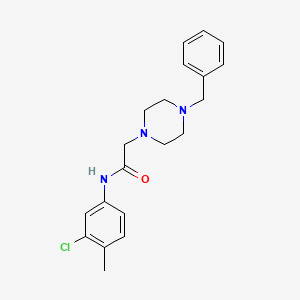
![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)
![3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2895523.png)
![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

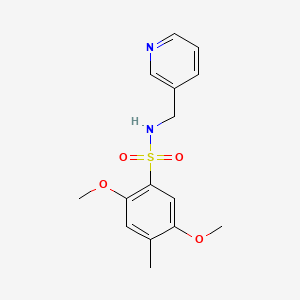
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
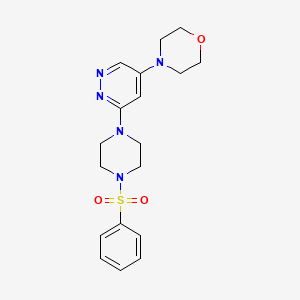


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
